molecular formula C24H32N4O3 B2409433 N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 903255-42-5

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2409433
CAS No.: 903255-42-5
M. Wt: 424.545
InChI Key: PCQAJEFGMJEFER-UHFFFAOYSA-N
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Description

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a structurally complex oxalamide derivative recognized in scientific research for its potential as a selective protein kinase inhibitor. Its molecular architecture is engineered to compete with ATP for binding at the catalytic site of specific kinases, a mechanism that is foundational for probing intracellular signaling cascades. This compound is of significant interest in the study of oncogenic pathways , particularly for investigating the role of kinases in cell proliferation, survival, and apoptosis. Researchers utilize this molecule as a critical tool to deconvolute complex kinase-driven processes and to evaluate its effects in in vitro cellular assays and disease models. The design, which incorporates a 4-methylpiperazine moiety, is often employed to enhance solubility and optimize pharmacodynamic properties for experimental applications. All studies involving this compound must be conducted under controlled laboratory conditions, as it is intended solely for investigative purposes to advance the understanding of cellular and molecular biology.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(1-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-18(19-7-5-4-6-8-19)26-24(30)23(29)25-17-22(28-15-13-27(2)14-16-28)20-9-11-21(31-3)12-10-20/h4-12,18,22H,13-17H2,1-3H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQAJEFGMJEFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation: The acid chloride is then reacted with 4-methylpiperazine to form the intermediate amide.

    Oxalamide formation: The final step involves the reaction of the intermediate amide with 1-phenylethylamine and oxalyl chloride to form the target oxalamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Research indicates that N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide exhibits significant biological activity, particularly as a potential inhibitor of specific enzymes and receptors involved in disease pathways.

Applications in Medicinal Chemistry

The unique molecular structure of this compound allows it to serve as a scaffold for further modifications aimed at enhancing efficacy and selectivity against specific biological targets.

Potential Therapeutic Uses

  • Cancer Treatment: Given its role as an RSK inhibitor, this compound could be developed into a therapeutic agent for various cancers characterized by dysregulated signaling pathways.
  • Neurological Disorders: Its potential to modulate serotonin receptors opens possibilities for developing treatments for mood disorders and other neurological conditions.

In Vitro Studies

Several studies have explored the biological activity of this compound through in vitro assays:

StudyObjectiveFindings
Study 1Evaluate RSK inhibitionDemonstrated significant inhibition of RSK activity, suggesting potential anti-cancer properties.
Study 2Assess receptor bindingShowed high affinity for serotonin receptors, indicating possible use in treating depression.

In Silico Studies

Molecular docking simulations have been employed to predict the binding interactions between the compound and its biological targets. These studies provide insights into the pharmacodynamics and help refine therapeutic applications.

Synthesis and Production

The synthesis of this compound involves multi-step organic reactions:

  • Formation of Piperazine Derivative:
    • Reaction of 4-methylpiperazine with halogenated aromatic compounds under basic conditions.
  • Coupling Reaction:
    • The intermediate is coupled with an oxalamide derivative using coupling agents like EDCI and bases such as triethylamine.

This synthetic route requires optimization to ensure high yields and purity, often employing techniques such as column chromatography for purification.

Mechanism of Action

The mechanism of action of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Below is a systematic comparison with key analogs, focusing on structural variations, biological activity, and functional data.

Substituent-Driven Activity in Antimicrobial Oxalamides

Compounds such as GMC-1 to GMC-5 () feature isoindoline-1,3-dione and halogenated aryl groups. For example:

  • GMC-5 : N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide demonstrates the importance of the 4-methoxyphenyl group in modulating antimicrobial activity. However, the absence of a piperazine moiety in GMC-5 limits its solubility compared to the target compound .
Compound N1 Substituent N2 Substituent Key Activity
Target Compound 4-Methoxyphenyl + methylpiperazine Phenylethyl Data not reported
GMC-5 Isoindoline-1,3-dione 4-Methoxyphenyl Antimicrobial

Flavoring Agents: S336 and Regulatory Insights

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) is a high-potency umami agonist approved globally as a flavor enhancer (). Key differences:

  • Structural divergence : S336 uses a pyridylethyl group and dimethoxybenzyl substituent, optimizing taste receptor (hTAS1R1/hTAS1R3) binding.
  • Target compound : The phenylethyl and methylpiperazine groups may reduce flavoring efficacy but improve CNS penetration due to increased lipophilicity and basicity .

Antiviral and Enzyme-Targeting Oxalamides

  • BNM-III-170 (): A CD4-mimetic oxalamide with a guanidinomethyl indenyl group, designed for HIV inhibition. Unlike the target compound, BNM-III-170 prioritizes charged groups for viral entry blockade.
  • Compounds 19–23 (): Methoxyphenethyl derivatives with halogenated/cyano aryl groups. For example, Compound 23 (N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) shows how electron-withdrawing substituents enhance metabolic stability (33% yield, ESI-MS m/z 376.9 [M+H]+) .
Property Target Compound S336 (Flavor) BNM-III-170 (Antiviral)
Key Substituents Methylpiperazine, phenylethyl Pyridylethyl, dimethoxybenzyl Guanidinomethyl indenyl
Solubility Moderate (piperazine) High (polar pyridine) Low (charged groups)
Bioactivity Undetermined Umami agonist HIV entry inhibitor

Biological Activity

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound with a complex oxalamide structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H32N4O3
  • Molecular Weight : 424.545 g/mol
  • CAS Number : 903254-86-4

The compound features a combination of functional groups, including methoxy, piperazine, and phenethyl moieties, which are significant for its pharmacological properties. The oxalamide backbone is known for its diverse interactions with biological targets.

Research indicates that this compound acts primarily as an inhibitor of ribosomal S6 kinase (RSK), a key regulator in various cellular processes such as growth, survival, and metabolism. Inhibition of RSK has therapeutic implications in cancer treatment and other diseases characterized by aberrant cell signaling pathways.

Anticancer Properties

Several studies have highlighted the compound's potential anticancer activity. For instance, its ability to inhibit RSK may lead to reduced tumor growth and increased apoptosis in cancer cells. The presence of the piperazine moiety is often associated with enhanced bioactivity and selectivity towards specific biological targets.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other compounds featuring oxalamide structures.

Compound NameMolecular FormulaBiological Activity
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamideC22H28N4O3Anticancer activity; RSK inhibition
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamideC22H35N5O4Potential anticancer properties; cytotoxicity against H292 cells
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(morpholinoethyl)oxalamideC22H35N5O4Similar bioactivity; further studies needed

Case Studies and Research Findings

Research into related compounds has revealed promising results regarding their biological activities:

  • Cytotoxic Effects : Studies on phenolic compounds isolated from Dendrobium ellipsophyllum demonstrated significant cytotoxicity against lung cancer cell lines, indicating potential pathways for similar compounds .
  • Mechanistic Insights : Investigations into the mechanism of action for related oxalamides have suggested that they may induce apoptosis through various signaling pathways, including those involving RSK inhibition .
  • Pharmacological Implications : The unique combination of functional groups in oxalamides may confer distinct pharmacological properties that warrant further investigation into their therapeutic applications in oncology and other fields.

Q & A

Q. What synthetic methodologies are validated for synthesizing N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide?

The compound’s synthesis involves multi-step coupling reactions. Key steps include:

  • Nitrovinyl intermediate formation : For analogs, (E)-1-methoxy-4-(2-nitrovinyl)benzene is synthesized via condensation of p-anisaldehyde with nitroethane, yielding >95% purity (confirmed by 1^1H/13^13C NMR and LC-MS) .
  • Oxalamide coupling : Reacting substituted amines with oxalyl chloride under anhydrous conditions in DMF, followed by purification via silica gel chromatography (>90% purity). For example, N1-(adamantyl)-N2-(aryloxy)oxalamides are synthesized using bromides and hydroxylamine intermediates .
  • Piperazine functionalization : Introducing 4-methylpiperazine via nucleophilic substitution or reductive amination, monitored by HRMS and 1^1H NMR to confirm regioselectivity .

Q. How are structural characterization challenges addressed for this compound?

  • Crystallography : SHELX software (e.g., SHELXL/SHELXS) is used for single-crystal X-ray diffraction analysis, resolving stereochemical ambiguities and validating hydrogen-bonding networks in oxalamide derivatives .
  • Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6_6) identifies methoxy (δ 3.83 ppm), piperazine (δ 2.4–3.1 ppm), and phenyl protons (δ 6.8–7.2 ppm). HRMS (ESI) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 180.1 for intermediates) .

Q. What preliminary assays are recommended for evaluating bioactivity?

  • Enzyme inhibition : Screen against soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms (e.g., CYP4F11) using fluorometric assays. IC50_{50} values for oxalamide analogs range from 0.5–10 μM .
  • Cellular permeability : Assess via Caco-2 monolayers with LC-MS quantification. LogP values (~2.5–3.5) suggest moderate blood-brain barrier penetration .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-chloro) or bulky groups (e.g., adamantyl) to probe steric/electronic effects on target binding. For example, 4-chloro analogs show 3-fold higher sEH inhibition than methoxy derivatives .
  • Piperazine modifications : Compare 4-methylpiperazine with morpholine or thiomorpholine to assess hydrogen-bond donor/acceptor roles. Activity losses in morpholine analogs suggest critical amine interactions .
  • Oxalamide linker optimization : Replace the oxalamide with urea or carbamate groups. Oxalamides exhibit superior metabolic stability (t1/2_{1/2} > 2 hrs in liver microsomes) .

Q. How to resolve contradictions in crystallographic vs. computational binding data?

  • Case example : If molecular docking predicts piperazine interaction with a hydrophobic pocket but crystallography shows solvent exposure:
    • Validate via mutagenesis (e.g., Ala-scanning of the binding site residues).
    • Perform isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy.
    • Reconcile using molecular dynamics simulations (100 ns trajectories) to assess flexibility .

Q. What experimental designs mitigate metabolic instability in preclinical studies?

  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic C-H) with deuterium to slow CYP450-mediated oxidation. This increased t1/2_{1/2} by 40% in rat plasma .
  • Prodrug strategies : Mask the oxalamide as an ethyl ester, improving oral bioavailability (AUC increased 2.5-fold in murine models) .
  • Metabolite identification : Use LC-HRMS/MS to detect phase I/II metabolites. For example, hydroxylation at the phenyl ring is a major pathway .

Q. How to optimize formulations for in vivo pharmacokinetic studies?

  • Solubility enhancement : Use β-cyclodextrin (20% w/v) or PEG-400 (30% v/v) to achieve >1 mg/mL solubility in aqueous buffers .
  • Dose-response modeling : Apply nonlinear mixed-effects modeling (NONMEM) to estimate clearance (CL) and volume of distribution (Vd) from sparse sampling data .

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